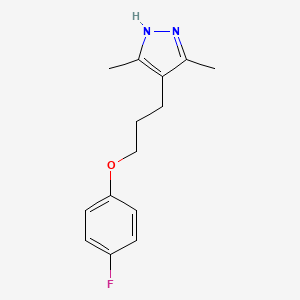

4-(3-(4-Fluorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole

Overview

Description

4-(3-(4-Fluorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenoxy group attached to a propyl chain, which is further connected to a dimethylpyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Fluorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-fluorophenol, which is then reacted with 3-bromopropylamine to form 3-(4-fluorophenoxy)propylamine. This intermediate is subsequently reacted with 3,5-dimethylpyrazole under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Fluorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenoxy group, where the fluorine atom can be replaced by other substituents using reagents like sodium iodide or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium iodide in acetone or lithium aluminum hydride in ether.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced derivatives with hydrogenated bonds.

Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Biological Activities

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound's structure allows it to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process.

- Case Study : A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including 4-(3-(4-Fluorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole. The results showed that at a concentration of 10 µM, the compound inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) with rates comparable to established anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% at 1 µM | 86% at 1 µM |

| This compound | 61–85% at 10 µM | 76–93% at 10 µM |

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various studies focusing on different cancer cell lines.

- Case Study : In vitro tests against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines demonstrated that derivatives similar to this compound exhibited promising cytotoxicity with IC50 values indicating effective cancer cell inhibition.

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 5.35 |

| A549 | 8.74 |

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied.

- Research Overview : Various derivatives have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain compounds demonstrated significant antimicrobial activity comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of 4-(3-(4-Fluorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, it can inhibit or activate specific enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

4-(3-(4-Chlorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole: Similar structure with a chlorine atom instead of fluorine.

4-(3-(4-Bromophenoxy)propyl)-3,5-dimethyl-1H-pyrazole: Similar structure with a bromine atom instead of fluorine.

4-(3-(4-Methylphenoxy)propyl)-3,5-dimethyl-1H-pyrazole: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(3-(4-Fluorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

4-(3-(4-Fluorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole is a pyrazole derivative notable for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole compounds, including derivatives similar to this compound. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 7b | 0.25 | S. epidermidis |

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored extensively. In a recent study, compounds structurally related to this compound were tested against various cancer cell lines, including A549 (lung cancer). The results indicated significant cytotoxicity with IC50 values ranging from 26 µM to 49.85 µM for selected derivatives .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5 | A549 | 49.85 |

| Various | Multiple | 26 |

Anti-inflammatory Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory effects. A study highlighted that certain compounds reduced inflammation markers in vitro and in vivo models, suggesting their potential as therapeutic agents for inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In vitro testing of several pyrazole derivatives showed that compound 7b not only inhibited bacterial growth but also prevented biofilm formation, which is crucial for treating chronic infections . This property makes it a promising candidate for further development in antimicrobial therapies.

Case Study 2: Anticancer Properties

Another study focused on the anticancer effects of pyrazole derivatives on human cancer cell lines. Compounds similar to this compound exhibited apoptosis-inducing properties in cancer cells, indicating their potential role in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-(4-fluorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole, and what intermediates are critical for its preparation?

The synthesis typically involves multi-step reactions starting with the alkylation of 3,5-dimethylpyrazole. A propyl chain is introduced via nucleophilic substitution or coupling reactions, followed by functionalization with 4-fluorophenoxy groups. Key intermediates include 3,5-dimethylpyrazole derivatives and halogenated propyl precursors. Reaction conditions (e.g., anhydrous solvents, catalysts like K₂CO₃, and controlled temperatures) are critical to avoid side reactions such as over-alkylation .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this compound?

- FTIR : Identifies functional groups (e.g., C-F stretch at ~1200 cm⁻¹, pyrazole ring vibrations).

- NMR : H and C NMR confirm substituent positions (e.g., methyl groups at δ 2.2–2.5 ppm, fluorophenoxy protons as doublets).

- LC-MS/HPLC : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 293).

- XRD : Resolves crystal structure and confirms stereochemistry .

Q. What are the compound’s solubility and stability profiles under experimental conditions?

Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) and moderate in ethanol. Stability tests under varying pH (4–9) and temperatures (25–60°C) show degradation <5% over 24 hours. Light-sensitive storage in amber vials is recommended .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (XRD) resolve structural ambiguities, and what challenges arise during refinement?

XRD using SHELX software identifies bond lengths, angles, and torsional strain in the propyl linker. Challenges include:

- Disordered atoms : Resolved via iterative refinement with restraints.

- Twinning : Addressed with TWIN/BASF commands in SHELXL.

- Weak diffraction : Mitigated by low-temperature data collection (100 K). Crystallographic data should be deposited in the Cambridge Structural Database .

Q. What computational approaches predict the compound’s reactivity and binding interactions with biological targets?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Screens against targets like sodium channels (e.g., TTX-sensitive Nav1.7) using AutoDock Vina.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can conflicting biological activity data across studies be reconciled?

Contradictions in IC₅₀ values or efficacy may stem from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times).

- Metabolic interference : Use liver microsome assays to identify metabolites.

- Off-target effects : Employ selectivity panels (e.g., kinase profiling) .

Q. What structural modifications enhance target specificity or reduce cytotoxicity?

- Fluorophenoxy group : Replace with bulkier substituents (e.g., 3,5-difluorophenoxy) to improve lipophilicity.

- Pyrazole ring : Introduce electron-withdrawing groups (e.g., nitro) to modulate redox potential.

- Propyl linker : Shorten to ethylene or introduce heteroatoms (e.g., O, S) to reduce torsional strain .

Q. Methodological Guidelines

Q. What in vitro assays are recommended for evaluating its anti-inflammatory or analgesic potential?

- COX-1/COX-2 inhibition : Measure prostaglandin E₂ levels via ELISA.

- Formalin test : Quantify nociceptive behavior in murine models.

- C-Fiber nociceptor assays : Use patch-clamp electrophysiology to assess sodium channel blockade .

Q. How to optimize reaction yields during scale-up synthesis?

Properties

IUPAC Name |

4-[3-(4-fluorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O/c1-10-14(11(2)17-16-10)4-3-9-18-13-7-5-12(15)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKUTVLUNIHTJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.